molecular formula C18H22N4O2S B5398044 5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine

5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine

Katalognummer B5398044
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: RRTMQAQGEFAAMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2-(methylthio)pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, TAK-659, and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor signaling pathway, and its inhibition can lead to the suppression of B-cell activation and proliferation.

Wirkmechanismus

TAK-659 selectively inhibits BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays an important role in the activation and proliferation of B-cells, and its inhibition can lead to the suppression of these processes. TAK-659 binds to the active site of BTK and prevents its phosphorylation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation. This can result in the reduction of tumor growth and progression in B-cell malignancies. TAK-659 has also been shown to enhance the activity of other chemotherapeutic agents, such as venetoclax, in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for use in lab experiments, including its selective inhibition of BTK and its potential for use in the treatment of B-cell malignancies. However, there are also limitations to its use, including its potential toxicity and the need for further clinical studies to establish its safety and efficacy.

Zukünftige Richtungen

There are several future directions for research on TAK-659, including its potential applications in combination therapy with other chemotherapeutic agents, its use in the treatment of autoimmune diseases, and its development as a targeted therapy for specific B-cell malignancies. Further studies are also needed to establish its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting from the reaction of 2-chloro-4-methoxy-5-nitropyrimidine with sodium methoxide to form 2-methoxy-4-methylthiopyrimidine. This intermediate is then reacted with 4-(4-methoxybenzoyl)piperazine in the presence of potassium carbonate and DMF to form the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell proliferation and inducing apoptosis in B-cell malignancies.

Eigenschaften

IUPAC Name

(4-methoxyphenyl)-[4-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-24-16-5-3-15(4-6-16)17(23)22-9-7-21(8-10-22)13-14-11-19-18(25-2)20-12-14/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTMQAQGEFAAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CN=C(N=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.